molecular formula C15H24Cl2N2O2 B14675407 11bH-Benzo(a)quinolizine, 1,2,3,4,6,7-hexahydro-2-beta-amino-9,10-dimethoxy-, dihydrochloride CAS No. 39630-41-6

11bH-Benzo(a)quinolizine, 1,2,3,4,6,7-hexahydro-2-beta-amino-9,10-dimethoxy-, dihydrochloride

Cat. No.: B14675407
CAS No.: 39630-41-6
M. Wt: 335.3 g/mol
InChI Key: NMPGADCRCXKNQF-VZCPBZATSA-N
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Description

11bH-Benzo(a)quinolizine, 1,2,3,4,6,7-hexahydro-2-beta-amino-9,10-dimethoxy-, dihydrochloride is a complex organic compound known for its significant pharmacological properties This compound is part of the benzoquinolizine family, which is characterized by a fused ring structure that includes both benzene and quinolizine rings

Preparation Methods

The synthesis of 11bH-Benzo(a)quinolizine, 1,2,3,4,6,7-hexahydro-2-beta-amino-9,10-dimethoxy-, dihydrochloride involves several steps. One common method starts with the acylation of 3-(3,4-dimethoxyphenethylamino) propionitrile using the chloride of various ethyl alkylhydrogenmalonates. This is followed by esterification to yield the corresponding diester-amides. The final step involves cyclization by refluxing with phosphoryl chloride .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinolizine derivatives.

    Reduction: Reduction reactions can yield different hydrogenated forms of the compound.

    Substitution: Substitution reactions often involve the amino group, leading to the formation of various derivatives.

Common reagents used in these reactions include phosphoryl chloride for cyclization and various alkylhydrogenmalonates for acylation . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The compound exerts its effects by interacting with monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. It promotes the depletion of these neurotransmitters from stores and decreases their uptake into synaptic vesicles. This mechanism is particularly effective in managing hyperkinetic movement disorders by inhibiting dopamine transmission .

Comparison with Similar Compounds

Similar compounds include other benzoquinolizine derivatives such as:

What sets 11bH-Benzo(a)quinolizine, 1,2,3,4,6,7-hexahydro-2-beta-amino-9,10-dimethoxy-, dihydrochloride apart is its specific substitution pattern and its potent pharmacological effects, particularly in the central nervous system.

Properties

CAS No.

39630-41-6

Molecular Formula

C15H24Cl2N2O2

Molecular Weight

335.3 g/mol

IUPAC Name

(2S,11bR)-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-amine;dihydrochloride

InChI

InChI=1S/C15H22N2O2.2ClH/c1-18-14-7-10-3-5-17-6-4-11(16)8-13(17)12(10)9-15(14)19-2;;/h7,9,11,13H,3-6,8,16H2,1-2H3;2*1H/t11-,13+;;/m0../s1

InChI Key

NMPGADCRCXKNQF-VZCPBZATSA-N

Isomeric SMILES

COC1=C(C=C2[C@H]3C[C@H](CCN3CCC2=C1)N)OC.Cl.Cl

Canonical SMILES

COC1=C(C=C2C3CC(CCN3CCC2=C1)N)OC.Cl.Cl

Origin of Product

United States

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